![molecular formula C20H25Cl2N3 B1377901 4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride CAS No. 1384724-10-0](/img/structure/B1377901.png)
4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride
Vue d'ensemble
Description
“4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride” is a chemical compound with the CAS Number: 1384724-10-0 . It has a molecular weight of 378.34 . The IUPAC name for this compound is 4-({[4-(1-pyrrolidinylmethyl)benzyl]amino}methyl)benzonitrile dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 378.34 and is typically found in powder form . It is stored at room temperature .Applications De Recherche Scientifique
Corrosion Inhibition
Research on Schiff base derivatives with similar structural features has demonstrated their effectiveness as corrosion inhibitors. For instance, a Schiff base derivative with pyridine and benzene rings showed mixed-type corrosion inhibition properties on Q235 mild steel in acidic conditions. The study used weight loss experiments, potentiodynamic polarization, electrochemical impedance spectroscopy, SEM-EDX, and XPS techniques for analysis. Additionally, quantum chemical calculations and molecular dynamic simulations were employed to understand the relationship between structure and corrosion inhibition efficiency (Ji et al., 2016).
Synthesis of Derivatives
Synthetic routes to create new derivatives of pyridine and fused pyridine have been explored, leading to the development of compounds with potential applications in material science and pharmaceuticals. These synthetic approaches have generated a variety of compounds, illustrating the versatility of pyridine-based structures in chemical synthesis (Al-Issa, 2012).
Anticancer Activity
Compounds containing pyrrolidinylmethyl groups have been investigated for their potential anticancer activities. For example, a study on polysubstituted 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives revealed significant antibacterial activity, hinting at their potential use in cancer research and treatment strategies (Elassar, 2012).
Synthesis of Intermediates
The synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde, has been optimized for high yield production. This compound serves as an important intermediate for small molecule anticancer drugs, showcasing the relevance of pyrrolidinylmethyl groups in the development of new therapeutic agents (Zhang et al., 2018).
Antitumor and DNA Binding Studies
Another study focused on a thiazole-pyridine anchored NNN donor and its cobalt(II) complex, revealing antitumor activity against U937 cancer cells and DNA binding properties. These findings highlight the potential for compounds with pyrrolidinylmethyl groups in targeted cancer therapies and molecular biology research (Bera et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
4-[[[4-(pyrrolidin-1-ylmethyl)phenyl]methylamino]methyl]benzonitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3.2ClH/c21-13-17-3-5-18(6-4-17)14-22-15-19-7-9-20(10-8-19)16-23-11-1-2-12-23;;/h3-10,22H,1-2,11-12,14-16H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSVESRNJOODIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)CNCC3=CC=C(C=C3)C#N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-amino-9H-purin-6-yl)amino]propanoic acid](/img/structure/B1377818.png)

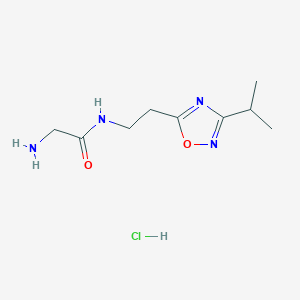
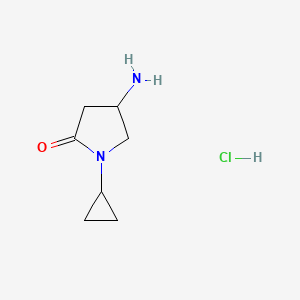
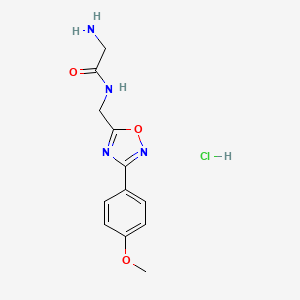
![tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate](/img/structure/B1377825.png)

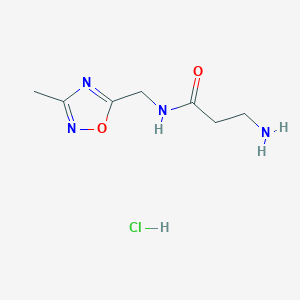
![3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one](/img/structure/B1377834.png)
![[2-(Propan-2-yl)oxolan-3-yl]methanamine](/img/structure/B1377835.png)
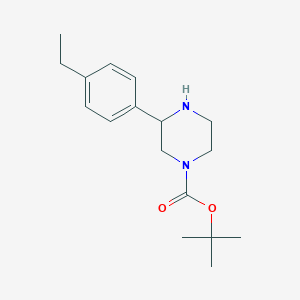


![N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1377840.png)